2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide
Description
2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 4-fluorobenzenesulfonyl group and an acetamide moiety linked to a 2-methylphenyl group. Its distinct chemical structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-15-4-2-3-5-18(15)21-19(24)14-22-10-12-23(13-11-22)27(25,26)17-8-6-16(20)7-9-17/h2-9H,10-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSPLKFFLCRZCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride under basic conditions to form the intermediate 4-(4-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with specific biological targets.
Pharmacology: Research focuses on its effects on various receptors and enzymes, exploring its potential therapeutic uses.
Biology: The compound is used in studies to understand its interactions with cellular components and its effects on cellular processes.
Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide
- 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
Compared to similar compounds, 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide stands out due to its specific substitution pattern, which may confer unique binding properties and biological activities. Its combination of a fluorobenzenesulfonyl group and a 2-methylphenylacetamide moiety provides distinct chemical and pharmacological characteristics that can be leveraged in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
